Welcome to the BenchChem Online Store!
molecular formula C10H12N2O B1581277 3-Phenylpiperazin-2-one CAS No. 5368-28-5

3-Phenylpiperazin-2-one

Cat. No. B1581277
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04772705

Procedure details

To a stirred solution of 1928 g (32.1 mol) of ethylenediamine in 2 liters of absolute ethanol was added a solution of 3130 g (12.8 mol) of ethyl α-bromophenylacetate in 4 liters of absolute ethanol at such a rate so as to maintain reflux (~45 minutes addition time). The mixture was allowed to cool to ambient temperature and then concentrated to a thick yellow slurry. The slurry was stirred with 2 liters of chloroform, filtered, and the solid washed thoroughly with chloroform (total of 8 liters). The filtrate was concentrated to near dryness and the resulting residue stirred for a short time with 2 liters of isopropanol. The solid was collected by filtration, washed with 4 liters of isopropanol, and dried to give 1224 g (54%) of 3-phenyl-2-piperazinone. This material was used as such in the next step. [Pure material could be obtained by recrystallization from benzene and then from acetone to give a white solid (mp. 139.0°-139.5° C. ).]
Quantity
1928 g
Type
reactant
Reaction Step One
Quantity
3130 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH:6]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:7]([O:9]CC)=O>C(O)C>[C:12]1([CH:6]2[NH:4][CH2:1][CH2:2][NH:3][C:7]2=[O:9])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1928 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
3130 g
Type
reactant
Smiles
BrC(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred with 2 liters of chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
(~45 minutes addition time)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick yellow slurry
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed thoroughly with chloroform (total of 8 liters)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
STIRRING
Type
STIRRING
Details
the resulting residue stirred for a short time with 2 liters of isopropanol
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 4 liters of isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCCN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1224 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.